molecular formula C22H26O4 B026692 Seratrodast CAS No. 103185-78-0

Seratrodast

Cat. No. B026692
M. Wt: 354.4 g/mol
InChI Key: ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seratrodast is a chemical compound that falls under the class of thromboxane A2 receptor antagonists. It is primarily used in the treatment of bronchial asthma and allergic rhinitis. The drug has shown promising results in various clinical studies, and its mechanism of action has been extensively researched.

Scientific Research Applications

Effect on Asthma Control and Airway Secretions

Seratrodast, a thromboxane A2 (TxA2) receptor antagonist, has been studied for its effects on asthma control and airway secretions. In a study by Tamaoki et al. (2000), it was found to decrease the amount of sputum, reduce dynamic viscosity, and improve mucociliary clearance by lowering the viscosity of airway secretions.

Modulation of Eosinophil Activation

Research by Takafuji et al. (2001) shows that Seratrodast modulates eosinophil activation. It inhibits eosinophil cationic protein (ECP) release induced by prostaglandin D2, suggesting its role in suppressing allergic responses.

Impact on Contraction of Tracheal and Lung Parenchyma Strips

A study conducted by Wu Gan-tong (2004) focused on the inhibitory effects of Seratrodast on the contraction of tracheal strips and lung parenchyma strips in guinea pigs, indicating its potential as an effective bronchodilator.

Reduction of Airway Inflammation

According to Fukuoka et al. (2003), Seratrodast reduces airway inflammation in asthmatics, improving clinical symptoms and airway hyperresponsiveness, thereby suggesting its use as an anti-inflammatory agent.

properties

IUPAC Name

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021397
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seratrodast

CAS RN

112665-43-7
Record name Seratrodast
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Record name Seratrodast [USAN:INN]
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Record name Seratrodast
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Record name SERATRODAST
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Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Record name 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Record name SERATRODAST
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Synthesis routes and methods

Procedure details

7-(2-hydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid (5.0 g) was dissolved in a mixed solution of acetonitrile (25 ml), water (10 ml) and 25% aqueous ammonia (1 ml), to which 3% aqueous solution (280 ml) of potassium nitrosodisulfonate (Fremy's salt) was added. The mixture was stirred at a temperature of 2° to 4° C. for 2 hours. The reaction mixture was acidified with hydrochloric acid, followed by extraction with ethyl acetate. The ethyl acetate layer was washed with water twice. Ethyl acetate was distilled off under reduced pressure, and the residue was recrystalized from a mixed solution of acetonitrile and water (6:4) to give 7-(3,5,6-trimethyl-1,4-benzoquinone-2-yl)-7-phenylheptanoic acid (4.90 g, 94.1%) as yellow crystals.
Name
7-(2-hydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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